molecular formula C16H14Br2N4O4 B13846365 DNA Ligase Inhibitor

DNA Ligase Inhibitor

Cat. No.: B13846365
M. Wt: 486.1 g/mol
InChI Key: KFEPVFJQVOMODD-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNA ligase inhibitors are compounds that specifically inhibit the activity of DNA ligases, which are enzymes crucial for DNA replication and repair. DNA ligases facilitate the joining of DNA strands by catalyzing the formation of phosphodiester bonds. Inhibiting these enzymes can disrupt DNA repair and replication processes, making DNA ligase inhibitors valuable tools in scientific research and potential therapeutic agents, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of DNA ligase inhibitors often involves computer-aided drug design based on the crystal structure of human DNA ligase I complexed with nicked DNA. This approach helps identify compounds that can bind to the DNA-binding pocket within the DNA-binding domain of DNA ligase I . For example, compounds such as L82, L67, and L189 have been identified and synthesized using this method .

Industrial Production Methods: Industrial production of DNA ligase inhibitors typically involves large-scale synthesis using automated systems and high-throughput screening to identify potent inhibitors. The process includes the purification of the synthesized compounds and their validation through biochemical assays to ensure their efficacy in inhibiting DNA ligase activity .

Chemical Reactions Analysis

Types of Reactions: DNA ligase inhibitors primarily undergo binding interactions with the DNA ligase enzyme rather than traditional chemical reactions like oxidation or reduction. These inhibitors can be competitive or uncompetitive, depending on their mode of interaction with the enzyme .

Common Reagents and Conditions: The synthesis of DNA ligase inhibitors involves reagents such as imidazole, β-mercaptoethanol, and glycerol in binding buffers. The reaction conditions typically include maintaining specific pH levels and temperatures to ensure optimal binding and inhibition .

Major Products Formed: The major products formed from these reactions are the DNA ligase-inhibitor complexes, which prevent the ligase from catalyzing the joining of DNA strands. This inhibition can lead to the accumulation of DNA breaks and ultimately cell death, particularly in rapidly dividing cells like cancer cells .

Mechanism of Action

DNA ligase inhibitors can be compared with other DNA repair enzyme inhibitors, such as:

    Poly (ADP-ribose) polymerase (PARP) inhibitors: These inhibitors also target DNA repair pathways but act on a different enzyme involved in single-strand break repair.

    Topoisomerase inhibitors: These compounds inhibit enzymes that manage DNA supercoiling and are used in cancer therapy.

    Nucleotide excision repair (NER) inhibitors: These inhibitors target the NER pathway, which repairs bulky DNA lesions.

DNA ligase inhibitors are unique in their specific targeting of the ligase enzyme, making them valuable tools for studying DNA repair mechanisms and developing targeted cancer therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14Br2N4O4

Molecular Weight

486.1 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7-

InChI Key

KFEPVFJQVOMODD-SCDVKCJHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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